2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a methylsulfonyl group and an acetic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the methylsulfonyl group, resulting in the formation of reduced imidazole derivatives or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives or sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. The acetic acid moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: Lacks the methylsulfonyl group, resulting in different chemical properties.
2-(1-Methyl-2-(methylthio)-1H-imidazol-5-yl)acetic acid: Contains a methylthio group instead of a methylsulfonyl group, leading to different reactivity.
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid: The position of the acetic acid moiety is different, affecting its chemical behavior.
Uniqueness
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased solubility and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O4S |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-9-5(3-6(10)11)4-8-7(9)14(2,12)13/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
UNKVAMBBUATCSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.